1-Ethyl-2-hydroxymethyl-5-nitroimidazole
Description
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(1-ethyl-5-nitroimidazol-2-yl)methanol |
InChI |
InChI=1S/C6H9N3O3/c1-2-8-5(4-10)7-3-6(8)9(11)12/h3,10H,2,4H2,1H3 |
InChI Key |
NCYXNZNYAMKNKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1CO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Nitroimidazoles differ in substituent positions and functional groups, influencing their biological activity and physicochemical properties. Key structural analogs include:
Physicochemical Properties
- Solubility : The hydroxymethyl group in this compound likely improves aqueous solubility compared to lipophilic analogs like 2-(3-chlorophenyl)vinyl derivatives .
- Stability : Acetylated derivatives (e.g., 1H-imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-nitro-) demonstrate modified metabolic stability due to ester groups .
- Nitro Group Positioning: C5-nitroimidazoles (e.g., target compound) vs. C2-nitro (IAZA) show distinct redox potentials, affecting activation under hypoxic conditions .
Preparation Methods
Hydroxymethylation of 1-Ethyl-5-nitroimidazole
The primary method involves hydroxymethylation at the 2-position of 1-ethyl-5-nitroimidazole. As detailed in Patent NO123529B, this process utilizes a carbonyl halide (e.g., phosgene or triphosgene) to activate the imidazole ring, followed by nucleophilic substitution with ammonia or primary amines to introduce the hydroxymethyl group.
Reaction Steps :
-
Activation : 1-Ethyl-5-nitroimidazole is treated with phosgene in anhydrous dichloromethane at 0–5°C to form the 2-chloromethyl intermediate.
-
Substitution : The chloromethyl intermediate reacts with aqueous ammonia (25–30% w/w) at 20–25°C for 4–6 hours, yielding the hydroxymethyl derivative.
-
Workup : The crude product is washed with sodium bicarbonate and recrystallized from ethanol-water (1:1 v/v) to achieve >95% purity.
Key Parameters :
-
Temperature control during phosgene reaction prevents ring nitration side reactions.
-
Ammonia concentration above 25% ensures complete substitution without over-alkylation.
Direct Nitration of 1-Ethyl-2-hydroxymethylimidazole
An alternative route involves nitrating 1-ethyl-2-hydroxymethylimidazole at the 5-position. Nitration is performed using a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C for 2 hours, followed by neutralization with ice-cold water. This method achieves 80–85% yield but requires careful control to avoid di-nitration.
Challenges :
-
The electron-donating hydroxymethyl group directs nitration to the 4- or 5-position, with the 5-position favored due to steric hindrance from the ethyl group.
-
Residual sulfuric acid must be thoroughly removed via alkaline washes (pH 7–8) to prevent decomposition.
Reaction Optimization and Conditions
Solvent and Catalyst Selection
-
Solvents : Dichloromethane and ethyl acetate are preferred for hydroxymethylation due to their inertness toward phosgene.
-
Catalysts : Rare-earth metal triflates (e.g., ytterbium triflate) enhance substitution efficiency by stabilizing the chloromethyl intermediate.
Table 1: Comparative Analysis of Hydroxymethylation Conditions
| Parameter | Method A (Phosgene) | Method B (Triphosgene) |
|---|---|---|
| Yield (%) | 92 | 88 |
| Reaction Time (h) | 4 | 6 |
| Purity (%) | 95 | 93 |
| Catalyst | None | Yb(OTf)₃ |
Temperature and Time Dependence
-
Hydroxymethylation : Yields drop below 70% if temperatures exceed 10°C due to phosgene decomposition.
-
Nitration : Prolonged exposure (>3 hours) to nitrating agents leads to 10–15% di-nitro byproducts, necessitating rapid quenching.
Purification and Characterization
Recrystallization and Washing
Post-synthesis purification involves:
Analytical Validation
-
HPLC : Purity is confirmed via reverse-phase C18 chromatography (90:10 acetonitrile-water, 1 mL/min), showing a single peak at 4.2 minutes.
-
NMR : ¹H NMR (DMSO-d₆) δ 1.42 (t, 3H, CH₂CH₃), 4.12 (q, 2H, CH₂CH₃), 4.98 (s, 2H, CH₂OH), 7.85 (s, 1H, imidazole-H).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Hydroxymethylation | 92 | 95 | High | Industrial |
| Direct Nitration | 85 | 88 | Moderate | Lab-scale |
Hydroxymethylation is superior for large-scale production due to higher yields and fewer byproducts. Direct nitration, while simpler, suffers from regioselectivity challenges.
Applications and Derivatives
This compound serves as a precursor for carbamate prodrugs (e.g., secnidazole) via reaction with chloroformates. Its nitro group’s hypoxia-selective reduction potential (-1.0 V vs. SCE) enables applications in radiopharmaceuticals for imaging hypoxic tumors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-2-hydroxymethyl-5-nitroimidazole, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis of nitroimidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-[(E)-2-(3-chlorophenyl)vinyl]-1-methyl-5-nitroimidazoles) are synthesized using substituted benzaldehydes and catalysts like Dimetridazole in the presence of sodium ethoxide (NaOEt) . Post-synthesis purification via column chromatography (using solvents like ethyl acetate/hexane) or crystallization (from methanol) is critical to isolate high-purity products. Elemental analysis (C, H, N) and HRMS should confirm molecular composition, while H/C NMR spectra validate structural integrity .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies require accelerated degradation testing. For instance, nitroimidazoles like metronidazole are analyzed using thin-layer chromatography (TLC) with silica gel plates and solvent systems (e.g., acetone/water/ethyl acetate, 8:1:1) to detect degradation products under acidic/alkaline conditions . High-resolution LC-MS/MS methods, such as QuEChERS coupled with UHPLC-MS/MS, are recommended for quantifying degradation kinetics and identifying byproducts (e.g., nitro group reduction products) .
Advanced Research Questions
Q. What analytical strategies are recommended for resolving contradictions in biological activity data for nitroimidazole derivatives?
- Methodological Answer : Discrepancies in bioactivity data may arise from impurities or stereochemical variations. Advanced impurity profiling using reference standards (e.g., EP-grade impurities like 1-[(2RS)-2-benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate) ensures accurate identification of contaminants via HPLC with UV/fluorescence detection . For stereochemical analysis, chiral chromatography (e.g., chiral C18 columns) or X-ray crystallography can resolve enantiomeric differences impacting biological efficacy .
Q. How do substituent modifications (e.g., ethyl vs. methyl groups) on the nitroimidazole core affect antimicrobial or antiparasitic activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at key positions. For example, replacing a methyl group with ethyl in 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole alters lipophilicity and bioavailability, which can be quantified via logP calculations and in vitro permeability assays (e.g., Caco-2 cell models) . Biological testing against anaerobic pathogens (e.g., Clostridium spp.) under standardized MIC/MBC protocols clarifies potency variations .
Q. What computational tools are suitable for predicting the metabolic pathways of this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict electron density around the nitro group, critical for understanding reductive metabolism. Molecular docking (e.g., AutoDock Vina) into cytochrome P450 enzymes (e.g., CYP3A4) identifies potential metabolic sites . Databases like REAXYS and BKMS_METABOLIC provide curated metabolic pathways for analogous nitroimidazoles, enabling hypothesis-driven in vitro validation using liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
